The compound is categorized as a morpholine derivative, which are cyclic amines known for their diverse applications in pharmaceuticals and organic synthesis. Morpholines can act as intermediates in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .
The synthesis of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine can be accomplished through several methods, often involving the reaction of morpholine with piperidine derivatives. A common synthetic route includes:
For instance, one synthetic approach involves reacting morpholine with 4-(bromomethoxy)ethylpiperidine under basic conditions to yield 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine .
The molecular structure of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine features two key components: a morpholine ring and a piperidine moiety linked by an ethoxy bridge.
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods to predict its behavior in various chemical environments.
4-[2-(4-Piperidinylmethoxy)ethyl]morpholine can participate in several chemical reactions, including:
The mechanism of action for 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine largely depends on its application context:
Research indicates that compounds with similar structures often exhibit significant biological activities, including antitumor effects and antimicrobial properties .
The physical and chemical properties of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine include:
These properties make it suitable for various applications in synthetic organic chemistry .
The applications of 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine are diverse:
The construction of the 4-[2-(4-piperidinylmethoxy)ethyl]morpholine scaffold (MW: 228.34 g/mol, C₁₂H₂₄N₂O₂) relies on precision in connecting its piperidine, morpholine, and ethylene linker units [1]. Key strategies include:
Reductive amination between 4-piperidinemethanol and N-(2-chloroethyl)morpholine (derived from morpholine and 1,2-dichloroethane) enables C–N bond formation. Using sodium cyanoborohydride in methanol at 60°C, this method achieves ~78% yield. Critical parameters include pH control (pH 6–7) and stoichiometric balance to suppress overalkylation. Alternatives employ 4-(2-hydroxyethyl)morpholine (CAS 622-40-2) as a precursor, where mesylation of the hydroxyl group facilitates nucleophilic displacement by 4-aminopiperidine [5] [10].
Halogenated intermediates like 4-(chloromethyl)piperidine react with 4-(2-hydroxyethyl)morpholine under Mitsunobu conditions (DIAD/PPh₃) or via in situ halogenation. Visible-light-mediated reactions in ethanol/water (4:1) significantly enhance regioselectivity and reduce reaction times to 15–20 minutes, yielding 85% of the target compound. This approach exploits the nucleophilicity of the morpholine nitrogen, avoiding O-alkylation byproducts [2] [6].
Although direct literature on solid-phase synthesis of this hybrid is limited, analogous piperidine scaffolds utilize Wang resin-bound piperidin-4-one. Sequential reactions with bromoacetyl bromide and morpholine derivatives enable cleavage to yield target compounds. This method supports high-throughput screening but faces challenges in linker stability and final product purity [6].
Table 1: Comparison of Key Synthetic Methods for Piperidinyl-Morpholine Hybrids
Method | Precursors | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Reductive Amination | 4-Piperidinemethanol, N-(2-Chloroethyl)morpholine | NaBH₃CN/MeOH, 60°C, pH 6–7 | 78 | Mild conditions |
Nucleophilic Displacement | 4-(Chloromethyl)piperidine, 4-(2-Hydroxyethyl)morpholine | Visible light, EtOH:H₂O (4:1) | 85 | Fast, regioselective |
Solid-Phase | Resin-bound piperidinone, Bromoacetyl bromide | DIAD/PPh₃, DCM | 65* | Modular, high-throughput |
*Theoretical yield based on analogous protocols.
Regioselective functionalization at the piperidine 4-position requires protection of the ring nitrogen. tert-Butoxycarbonyl (Boc) groups are preferred due to their stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA). For example, Boc protection of 4-hydroxymethylpiperidine precedes etherification with N-(2-chloroethyl)morpholine, followed by deprotection to yield the 4-substituted isomer. In contrast, 3-substituted isomers necessitate orthogonal protection (e.g., Fmoc) to direct electrophilic attack [6] [9].
Asymmetric hydrogenation of enantioenriched enolates using chiral catalysts (e.g., (R,R)-DuPhos) achieves >90% ee for 2- or 3-methyl-substituted piperidines. Alternatively, enzymatic resolution with lipases separates racemic trans-4-hydroxymethylpiperidine isomers, enabling stereocontrolled etherification. These methods are critical for probing stereospecific bioactivity but add 3–4 synthetic steps [9].
Ethylene sulfate serves as a safer alternative to bis(2-chloroethyl) ether for morpholine ring formation. Reacting 2-(piperidin-4-ylmethoxy)ethan-1-ol with ethylene sulfate and tBuOK in acetonitrile generates the morpholine ring in one step (82% yield). This method avoids genotoxic byproducts and operates at ambient temperature, aligning with green chemistry principles [3].
Solvent-free bromination of 4-hydroxymethylpiperidine with PBr₃ yields 4-(bromomethyl)piperidine, which couples with morpholine derivatives without purification. Visible-light catalysis in aqueous ethanol reduces energy consumption by 40% compared to thermal methods. Catalyst recycling (e.g., TiO₂ nanoparticles) in hydrogenation steps further enhances sustainability [2] [5].
Table 2: Green Synthesis Innovations
Innovation | Reaction System | Conditions | Yield (%) | Environmental Impact Reduction |
---|---|---|---|---|
Ethylene Sulfate Cyclization | 1,2-Amino alcohol, KOtBu, MeCN | 25°C, 12 h | 82 | Eliminates halogenated solvents |
Solvent-Free Bromination | PBr₃, neat | 80°C, 2 h | 91 | Zero solvent waste |
Visible-Light Catalysis | EtOH:H₂O (4:1), 450 nm LED | RT, 20 min | 85 | 40% lower energy use |
Large-scale production employs continuous-flow hydrogenation of 4-[2-(4-pyridylmethoxy)ethyl]morpholine intermediates. Using 5% Pd/C catalysts in microreactors (50 bar H₂, 100°C), residence times of <5 minutes achieve >95% conversion. This method enhances heat transfer and safety compared to batch reactors, enabling kilogram-scale output [9].
Key impurities include bis-alkylated byproducts and residual palladium. Distillation under reduced pressure (0.1 mmHg, 120°C) removes volatile impurities, while crystallization from n-hexane/ethyl acetate yields pharmaceutical-grade material (>99.5% purity). Tangential flow filtration reduces Pd content to <10 ppm, critical for API compliance [5] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3